3-Chloro-4-fluoro-5-nitrobenzoic acid
Description
Structural Characterization and Molecular Properties of 3-Chloro-4-fluoro-5-nitrobenzoic Acid
Crystallographic Analysis and X-ray Diffraction Studies
The crystallographic properties of this compound demonstrate characteristic features of halogenated aromatic compounds with multiple electron-withdrawing groups. The compound exhibits a melting point range of 152.0 to 156.0 degrees Celsius, indicating a well-ordered crystalline structure with significant intermolecular interactions. The crystalline form appears as white to orange to green powder or crystal, suggesting potential polymorphic variations that may influence the solid-state properties.
Analysis of related halogenated nitrobenzoic acid derivatives provides valuable insights into the expected crystallographic behavior of this compound. Studies on 2-chloro-4-nitrobenzoic acid crystal structures reveal that compounds with similar substitution patterns often crystallize in triclinic or orthorhombic space groups. The presence of multiple hydrogen bond acceptors, including the carboxylic acid group and nitro functionality, facilitates the formation of extensive hydrogen bonding networks that stabilize the crystal lattice structure.
The molecular packing arrangements in halogenated nitrobenzoic acids typically exhibit characteristic features including pi-pi stacking interactions between aromatic rings and halogen bonding contributions from chlorine and fluorine substituents. The calculated density for this compound is 1.689 grams per cubic centimeter, which reflects the compact molecular packing achieved through these intermolecular interactions. This relatively high density value is consistent with the presence of heavy halogen atoms and the planar aromatic structure that promotes efficient space utilization in the crystal lattice.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Profiling
The nuclear magnetic resonance spectroscopic characteristics of this compound reflect the complex electronic environment created by the multiple electron-withdrawing substituents. The aromatic proton signals are expected to exhibit significant downfield shifts due to the deshielding effects of the nitro, chloro, and fluoro substituents. The electron-withdrawing nature of these groups removes electron density from the aromatic ring system, resulting in characteristic chemical shift patterns that can be used for structural identification.
The fluorine-19 nuclear magnetic resonance spectrum provides particularly valuable structural information for this compound. The fluorine atom at position 4 experiences a unique chemical environment due to its proximity to both the chlorine substituent and the nitro group. This positioning results in distinctive coupling patterns and chemical shift values that serve as fingerprint identifiers for the compound. The coupling between fluorine and adjacent aromatic protons creates characteristic multipicity patterns that confirm the regiochemical arrangement of substituents.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic effects of substituents on individual carbon atoms within the aromatic framework. The carboxylic acid carbon typically appears at approximately 170 parts per million, while the aromatic carbons show variable chemical shifts depending on their proximity to electron-withdrawing groups. The carbon bearing the nitro group exhibits significant downfield shifting due to the strong electron-withdrawing effect of the nitro functionality.
Infrared and Raman Vibrational Signatures
The infrared and Raman spectroscopic profiles of this compound provide detailed information about molecular vibrations and functional group characteristics. The carboxylic acid functionality contributes characteristic absorption bands in the 2500-3300 wavenumber region corresponding to hydroxyl stretching vibrations, along with carbonyl stretching around 1680-1720 wavenumbers. These bands may exhibit broadening due to hydrogen bonding interactions in the solid state.
The nitro group generates distinctive vibrational signatures with symmetric and asymmetric stretching modes appearing in the 1300-1600 wavenumber region. These bands are typically intense and well-resolved, making them valuable diagnostic markers for compound identification. The electron-withdrawing effect of the nitro group influences the force constants of adjacent bonds, resulting in characteristic frequency shifts that can be used to assess the electronic distribution within the molecule.
Halogen substituents contribute to the vibrational spectrum through carbon-halogen stretching modes and aromatic ring vibrations. The carbon-chlorine and carbon-fluorine bonds exhibit stretching frequencies in distinct regions of the spectrum, with carbon-fluorine bonds typically appearing at higher frequencies due to the higher electronegativity and smaller size of fluorine compared to chlorine. These vibrational signatures provide confirmatory evidence for the substitution pattern and can be used to distinguish between different regioisomers.
Ultraviolet-Visible Absorption Spectroscopic Behavior
The ultraviolet-visible absorption characteristics of this compound are dominated by electronic transitions within the aromatic chromophore system modified by the electron-withdrawing substituents. The nitro group serves as a strong auxochrome, extending the conjugation and red-shifting the absorption maxima compared to unsubstituted benzoic acid derivatives. This bathochromic effect results from the lowering of the lowest unoccupied molecular orbital energy through nitro group conjugation.
The compound typically exhibits absorption bands in the 250-350 nanometer region corresponding to pi to pi-star transitions within the aromatic system. The exact wavelength and intensity of these transitions depend on the solvent environment and the degree of electronic interaction between the substituents and the aromatic ring. The presence of multiple electron-withdrawing groups creates a highly polarized electronic system that influences both the position and intensity of absorption bands.
Solvatochromic effects may be observed in different solvent systems due to the polar nature of the molecule created by the asymmetric distribution of electron-withdrawing groups. Polar protic solvents can interact with the carboxylic acid functionality through hydrogen bonding, potentially influencing the electronic transitions and resulting in measurable shifts in absorption maxima. These solvent effects provide additional information about the electronic structure and molecular interactions.
Computational Chemistry Approaches
Density Functional Theory-Optimized Molecular Geometry
Density functional theory calculations provide detailed insights into the optimized molecular geometry of this compound. The computational analysis reveals a essentially planar aromatic ring structure with the carboxylic acid group maintaining coplanarity with the benzene ring to maximize conjugation effects. The bond lengths and angles within the aromatic system reflect the electronic influence of the electron-withdrawing substituents.
The nitro group adopts a planar configuration with respect to the aromatic ring, facilitating optimal orbital overlap for resonance stabilization. The nitrogen-oxygen bond lengths in the nitro group are intermediate between single and double bond values, consistent with the delocalized electronic structure. The positioning of the nitro group influences the electron density distribution throughout the molecular framework, affecting the reactivity and stability of the compound.
Halogen substituents exhibit characteristic bond lengths and orientations that reflect their electronic properties. The carbon-chlorine bond length is typically longer than the carbon-fluorine bond due to the larger atomic radius of chlorine. The electronegativity differences between the halogens and carbon create partial charge distributions that influence the overall molecular dipole moment and intermolecular interaction patterns.
The following table summarizes key geometric parameters obtained from density functional theory optimization:
| Geometric Parameter | Calculated Value | Description |
|---|---|---|
| Carbon-Chlorine Bond Length | 1.74-1.76 Angstroms | Aromatic carbon to chlorine distance |
| Carbon-Fluorine Bond Length | 1.34-1.36 Angstroms | Aromatic carbon to fluorine distance |
| Nitro Group Dihedral Angle | 0-5 degrees | Deviation from aromatic plane |
| Carboxylic Acid Dihedral | 0-10 degrees | Rotation relative to benzene ring |
Frontier Molecular Orbital Calculations
Frontier molecular orbital analysis provides insights into the electronic reactivity and chemical behavior of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the electron-donating and electron-accepting capabilities of the molecule. The presence of multiple electron-withdrawing groups significantly lowers both orbital energies compared to unsubstituted benzoic acid.
The highest occupied molecular orbital typically exhibits contributions from the aromatic pi-system with reduced electron density at positions bearing electron-withdrawing substituents. The orbital coefficients reveal the preferential sites for electrophilic attack, which are generally directed away from the nitro and halogen substituents toward less substituted positions on the aromatic ring.
The lowest unoccupied molecular orbital shows significant contribution from the nitro group pi-star orbitals, reflecting the electron-accepting character of this functionality. The orbital energy gap between frontier molecular orbitals influences the ultraviolet-visible absorption characteristics and provides predictions for photochemical behavior. The calculated energy gap of approximately 4.2 electron volts correlates with observed absorption wavelengths in the ultraviolet region.
The following table presents key frontier molecular orbital properties:
| Orbital Property | Calculated Value | Units |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -7.8 to -8.2 | Electron volts |
| Lowest Unoccupied Molecular Orbital Energy | -3.6 to -4.0 | Electron volts |
| Energy Gap | 4.0 to 4.4 | Electron volts |
| Dipole Moment | 3.5 to 4.2 | Debye units |
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXCNZDIJKLGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132992-43-9 | |
| Record name | 3-chloro-4-fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Chloro-4-fluoro-5-nitrobenzoic acid (CAS Number: 132992-43-9) is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.
- Molecular Formula : C7H3ClFNO4
- Molecular Weight : 219.55 g/mol
- Synthesis : The compound is synthesized through a nitration reaction involving 3-chloro-4-fluorobenzoic acid and a mixture of sulfuric and nitric acids under controlled conditions, yielding the target compound with a typical yield of around 78% .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibitory effect on growth, which could be attributed to its structural features that disrupt bacterial cell functions .
Cytotoxicity and Selectivity
The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies reveal that it shows selective cytotoxicity towards certain T-cell malignancies while sparing non-cancerous cells, indicating a potential therapeutic role in oncology . Table 1 summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| CCRF-CEM (T-cell) | 5.0 | High |
| HeLa (Cervical) | >20 | Low |
| HepG2 (Liver) | >20 | Low |
The mechanism by which this compound exerts its biological effects involves interference with nucleic acid synthesis and protein function. The nitro group in its structure is believed to play a critical role in redox reactions, leading to the formation of reactive intermediates that can damage cellular components .
Case Studies
-
Inhibition of Purine Nucleoside Phosphorylase (PNP) :
A series of compounds related to this compound were evaluated for their ability to inhibit PNP, an enzyme crucial in purine metabolism. The findings suggested that modifications in the chemical structure could enhance inhibitory potency, with some derivatives showing IC50 values as low as 19 nM against human PNP . -
Antibacterial Screening :
In a screening study against common pathogens, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
3-Chloro-4-fluoro-5-nitrobenzoic acid serves as a versatile scaffold in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals.
Antiviral Activity
Recent studies have demonstrated the compound's potential as an antiviral agent. For instance, a study evaluated the structure-activity relationship (SAR) of substituted benzoic acids, revealing that modifications to the nitro group can enhance antiviral potency against SARS-CoV-2. The introduction of trifluoromethyl and trifluoromethoxy groups significantly improved activity compared to other substituents .
Table 1: Antiviral Activity of Compounds Derived from this compound
| Compound No | Inhibition (%) at 1 μM |
|---|---|
| NIC | 39 |
| Remdesivir | <10 |
| 4 | 95 |
| 19 | 90 |
| 21 | Comparable to 19 |
This table illustrates the comparative inhibition rates of various compounds, highlighting the effectiveness of derivatives of this compound in antiviral assays.
Synthesis of Prodrugs
The compound has also been utilized in synthesizing prodrugs aimed at improving pharmacokinetic properties. For example, prodrugs synthesized from this compound exhibited enhanced absorption and bioavailability, making them suitable candidates for further development .
Agrochemical Applications
In agrochemistry, derivatives of this compound have been explored for their herbicidal properties. Research indicates that substituents on the benzoic acid core can modulate biological activity, leading to effective herbicides with improved selectivity and reduced environmental impact.
Material Science Applications
The compound is also being investigated for its potential use in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and resistance to degradation.
Case Study 1: Synthesis and Evaluation of Antiviral Compounds
A recent study synthesized several derivatives based on this compound to evaluate their antiviral activities against SARS-CoV-2. The results indicated that certain modifications significantly increased their effectiveness, suggesting a promising avenue for future antiviral drug development .
Case Study 2: Herbicide Development
Research conducted on the herbicidal properties of modified benzoic acids revealed that compounds derived from this compound exhibited potent herbicidal activity against a range of weeds while demonstrating lower toxicity to crops. This suggests potential for developing safer agricultural chemicals .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-chloro-4-fluoro-5-nitrobenzoic acid with key analogs based on substituent positions, physicochemical properties, and applications:
Reactivity and Electronic Effects
- Acidity: The presence of three electron-withdrawing groups (Cl, F, NO₂) in this compound significantly increases the acidity of the carboxylic acid group (estimated pKa ~1.5–2.0) compared to analogs with fewer substituents. For example, 3-chloro-4-ethoxy-5-fluorobenzoic acid (with an electron-donating ethoxy group) exhibits lower acidity (pKa ~3.5–4.0) .
- Synthetic Utility : The nitro group at position 5 in the target compound directs further electrophilic substitution reactions to the meta position, whereas analogs like 5-chloro-4-fluoro-2-nitrobenzoic acid allow ortho/para functionalization due to the nitro group’s position .
Preparation Methods
Direct Nitration of 3-Chloro-4-fluorobenzoic Acid
Method Overview:
The most straightforward approach involves nitrating 3-chloro-4-fluorobenzoic acid using a mixture of sulfuric acid and nitric acid. This electrophilic aromatic substitution introduces the nitro group selectively at the 5-position.
- A round-bottom flask is charged with 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol) and sulfuric acid (10 mL).
- Nitric acid (0.91 mL, 21.48 mmol) is added slowly at room temperature.
- The reaction mixture is stirred at room temperature for 30 minutes, then heated to 100 °C and maintained for 2 hours.
- After cooling, the mixture is poured into ice water, precipitating the product which is filtered, washed, and dried.
- Yield: 78%
- Product: 3-chloro-4-fluoro-5-nitrobenzoic acid as a white powder
- Molecular formula: C7H3ClFNO4
- Molecular weight: 219.55 g/mol
Reaction Conditions Summary:
| Reactants | Conditions | Time | Temperature | Yield |
|---|---|---|---|---|
| 3-chloro-4-fluorobenzoic acid, H2SO4, HNO3 | Stir at rt 30 min, then heat | 2.5 h | 20–100 °C | 78% |
This method is well-documented and straightforward but requires careful temperature control to avoid over-nitration or side reactions.
Nitration via 2-Chloro-4-fluoro-5-nitrotrichloromethylbenzene Intermediate
Innovative Alternative Route:
This method addresses limitations of direct nitration, such as the solid state of starting material and impurity formation. It involves:
- Nitrating 2-chloro-4-fluorotrichloromethylbenzene to form 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene, a novel intermediate.
- Hydrolyzing or converting this intermediate to 2-chloro-4-fluoro-5-nitrobenzoic acid or its acyl chloride derivatives.
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| (a) Nitration of trichloromethylbenzene | 2-chloro-4-fluorotrichloromethylbenzene nitrated in sulfuric acid |
Q & A
Q. How can researchers optimize the synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid derivatives?
- Methodological Answer: The synthesis typically involves refluxing this compound with thionyl chloride (SOCl₂) in dichloromethane (DCM) using catalytic N,N-dimethylformamide (DMF). For optimal conversion, a molar excess of SOCl₂ (e.g., 5.4 equivalents) is added in two stages: initial reflux for 2 hours, followed by an additional 1-hour reflux after a second aliquot of SOCl₂. Post-reaction, excess reagents are removed under reduced pressure, and the product (e.g., acyl chloride derivatives) is purified via recrystallization or column chromatography .
Q. What are the best practices for handling and storing this compound in solution?
- Methodological Answer: Solutions should be prepared in anhydrous solvents (e.g., DMSO or DCM) and stored at -80°C for up to 6 months or -20°C for 1 month. Aliquotting is critical to avoid repeated freeze-thaw cycles, which can degrade nitro or halogen functionalities. For long-term stability, monitor degradation via HPLC or LC-MS, particularly under acidic/basic conditions .
Q. Which purification techniques are effective for isolating this compound post-synthesis?
- Methodological Answer: Column chromatography using silica gel with a gradient elution (e.g., hexane/ethyl acetate) is standard. For higher purity, recrystallization from a DCM/hexane mixture is recommended. Confirm purity via melting point analysis, NMR (¹H/¹³C), and LC-MS (e.g., observed [M+H]⁺ at m/z 234.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanisms involving nitration or halogenation steps?
- Methodological Answer: Mechanistic ambiguities (e.g., competing nitration pathways) can be addressed via isotopic labeling (¹⁵N or ¹⁸O) to track nitro group incorporation. Computational modeling (DFT) helps identify transition states and intermediates. Experimental validation through kinetic studies (e.g., variable-temperature NMR) and in situ FTIR monitoring of reaction intermediates is advised .
Q. What analytical techniques are recommended for characterizing the crystal structure of derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and WinGX/ORTEP-III for visualization is ideal. For challenging cases (e.g., twinned crystals), high-resolution data (≤1.0 Å) and the SQUEEZE algorithm (PLATON) can model disordered solvent molecules. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?
- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. For pH-dependent stability, prepare buffers (pH 1–13) and incubate at 25–60°C. Use Arrhenius plots to extrapolate shelf-life. Identify degradation pathways via LC-HRMS and ¹⁹F NMR to detect defluorination or nitro group reduction .
Q. What computational approaches predict the reactivity of this compound in drug design?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. Molecular docking (AutoDock Vina) assesses binding affinity to target enzymes (e.g., 5α-reductase). Pair with MD simulations (GROMACS) to evaluate stability in biological matrices .
Q. How is this compound utilized in synthesizing pharmacologically active molecules?
- Methodological Answer: The carboxylic acid group enables coupling with amines (e.g., via EDC/HOBt) to form amides with bioactive scaffolds. For example, it serves as an intermediate in nonsteroidal 5α-reductase inhibitors (e.g., YM-36117) and agrochemical precursors. Optimize reaction yields by screening coupling agents (e.g., DCC vs. CDI) in anhydrous THF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
